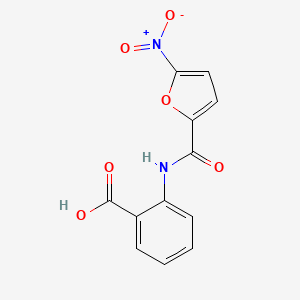

2-(5-Nitrofuran-2-amido)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(5-nitrofuran-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6/c15-11(9-5-6-10(20-9)14(18)19)13-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVABYPJWOIWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Pathways to 2-(5-Nitrofuran-2-amido)benzoic Acid and its Precursors

The construction of the target molecule relies on the sequential preparation of key precursors and their subsequent coupling.

The foundational precursor for the synthesis is 5-nitrofuran-2-carboxylic acid. This compound is typically prepared from furfural (B47365), a bio-based chemical. The process involves the nitration of a furfural derivative followed by oxidation of the aldehyde group to a carboxylic acid.

A common laboratory-scale synthesis involves the conversion of 5-nitrofuran-2-carboxylic acid to a more reactive derivative, such as an acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 5-nitrofuran-2-carbonyl chloride is a highly reactive intermediate, primed for subsequent amidation reactions.

For instance, the reaction of 5-nitrofuran-2-carboxylic acid with thionyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding acid chloride. This transformation is crucial as it activates the carbonyl group for nucleophilic attack by an amine.

The integration of the benzoic acid moiety is accomplished through an amidation reaction between the activated 5-nitrofuran-2-carboxylic acid derivative and an appropriate aminobenzoic acid. Specifically, 2-aminobenzoic acid (anthranilic acid) serves as the nucleophile that attacks the electrophilic carbonyl carbon of 5-nitrofuran-2-carbonyl chloride. nih.govnih.gov

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The result is the formation of an amide bond, linking the 5-nitrofuran and benzoic acid components to yield this compound. The selection of solvents and reaction conditions is critical to optimize the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| 5-Nitrofuran-2-carbonyl chloride | 2-Aminobenzoic acid (Anthranilic acid) | Nucleophilic acyl substitution | This compound |

Further functionalization of the this compound scaffold can be achieved through the formation of hydrazide-hydrazones. researchgate.netnih.govmdpi.com This involves converting the carboxylic acid group of the benzoic acid moiety into a hydrazide, which can then be condensed with various aldehydes or ketones to form a wide array of hydrazone derivatives. nih.govnih.gov

The synthesis of the hydrazide is typically achieved by reacting the carboxylic acid with hydrazine (B178648) hydrate. The resulting hydrazide possesses a reactive -NH₂ group that readily undergoes condensation with carbonyl compounds. mdpi.com This synthetic strategy allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships. researchgate.netnih.gov The general reaction involves heating the hydrazide with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. mdpi.com

| Intermediate | Reagent | Transformation | Derivative Class |

| This compound | Hydrazine hydrate | Hydrazide formation | 2-(5-Nitrofuran-2-amido)benzohydrazide |

| 2-(5-Nitrofuran-2-amido)benzohydrazide | Aldehydes/Ketones | Condensation | Hydrazide-hydrazones |

Mechanistic Aspects of Chemical Syntheses

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and improving yields.

The synthesis of this compound and its derivatives proceeds through several key reaction intermediates. In the initial step, the formation of 5-nitrofuran-2-carbonyl chloride from the corresponding carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses to the acyl chloride.

In the subsequent amidation step, the reaction between 5-nitrofuran-2-carbonyl chloride and 2-aminobenzoic acid is another example of nucleophilic acyl substitution. The amino group of 2-aminobenzoic acid acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate which then eliminates a chloride ion to form the final amide product.

The optimization of synthetic protocols for the preparation of this compound and its derivatives focuses on several key parameters to maximize yield and purity. nih.gov Factors such as the choice of solvent, reaction temperature, and the nature of the base used in the amidation step can significantly influence the outcome of the reaction. nih.govnih.gov

For instance, in the amidation reaction, the use of a non-nucleophilic base is preferred to avoid side reactions with the acyl chloride. The reaction temperature is also a critical parameter that needs to be controlled to prevent decomposition of the starting materials or products. Furthermore, purification techniques such as recrystallization or column chromatography are often employed to isolate the desired product in high purity. Optimization studies may involve systematically varying these parameters to identify the conditions that provide the best results. nih.gov

Innovative Approaches in Nitrofuran Scaffold Functionalization

The functionalization of the nitrofuran scaffold, particularly in the context of this compound, is a key area of chemical exploration. Innovations in synthetic methodologies have allowed for precise modifications of both the nitrofuryl group and the amide linkage, opening avenues for the creation of diverse analogs with potentially enhanced properties.

Strategic Modification of the Nitrofuryl Moiety

Recent advancements in organic synthesis have provided powerful tools for the late-stage functionalization of the 5-nitrofuran ring. nih.govrsc.orgresearchgate.netrsc.org This approach is particularly valuable as it allows for the diversification of a common intermediate, thereby streamlining the synthesis of a library of analogs. One of the most effective methods employed is the copper-catalyzed C-H functionalization, which enables the direct introduction of various substituents onto the furan (B31954) ring. nih.govrsc.orgresearchgate.netrsc.org

Key modifications to the nitrofuryl moiety include:

Hydroxylation and Alkoxylation: The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups has been achieved, which can alter the polarity and metabolic stability of the compound. nih.govrsc.org

Azidination and Cyanation: The incorporation of azido (B1232118) (-N3) and cyano (-CN) groups introduces functionalities that can serve as handles for further chemical transformations or directly influence the molecule's electronic properties. nih.govrsc.org

Methylation and Arylation: The addition of methyl (-CH3) and various aryl groups can enhance lipophilicity and introduce steric bulk, which can be critical for molecular recognition. rsc.org

These transformations typically proceed under mild conditions and demonstrate a good tolerance for the existing amide and carboxylic acid functionalities within the parent molecule. The ability to directly modify the C-H bonds of the nitrofuran ring represents a significant step forward in the efficient synthesis of novel derivatives. nih.govresearchgate.netrsc.org

| Modification | Reagents/Conditions | Potential Impact |

|---|---|---|

| Hydroxylation | Cu(I) catalyst, Oxidant | Increased polarity, potential for further functionalization |

| Alkoxylation | Cu(I) catalyst, Alcohol | Increased lipophilicity, altered metabolic profile |

| Azidination | Cu(I) catalyst, Azide source | Introduction of a versatile functional group for click chemistry |

| Cyanation | Cu(I) catalyst, Cyanide source | Modulation of electronic properties, synthetic handle |

Variations on the Benzoic Acid Amide Linkage

The amide bond in this compound is a central feature that dictates the molecule's conformation and hydrogen bonding capabilities. The synthesis of this linkage is typically achieved by the condensation of 5-nitrofuran-2-carboxylic acid and anthranilic acid (2-aminobenzoic acid). A common method involves the activation of the carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) prior to the addition of the amine. mdpi.com

Beyond the formation of the amide bond, significant research has been dedicated to creating variations of this linkage to improve properties such as metabolic stability. This is often approached through the concept of bioisosteric replacement, where the amide group is substituted with other functional groups that mimic its size, shape, and electronic properties. nih.govu-tokyo.ac.jpdrughunter.comresearchgate.netacs.org

Common bioisosteric replacements for the amide linkage include:

1,2,3-Triazoles: These heterocycles can be synthesized via copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition reactions. They are known to be excellent mimics of the trans-amide bond geometry.

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide isosteres. They can improve metabolic stability and act as hydrogen bond acceptors. nih.gov

Tetrazoles: This five-membered ring is another common replacement that can influence the acidity and pharmacokinetic profile of the parent compound.

Thioamides: The replacement of the amide carbonyl oxygen with sulfur results in a thioamide, which can alter the electronic character and hydrogen bonding capacity of the linker.

Retro-amides: In some instances, reversing the orientation of the amide bond (swapping the CO and NH positions) can lead to compounds with different biological activities and metabolic fates.

The strategic replacement of the amide bond with these bioisosteres can lead to the discovery of new chemical entities with improved drug-like properties. nih.govdrughunter.comresearchgate.net

| Bioisostere | Key Features | Synthetic Approach |

|---|---|---|

| 1,2,3-Triazole | Mimics trans-amide geometry, metabolically stable | Azide-alkyne cycloaddition |

| Oxadiazole | Hydrogen bond acceptor, improved metabolic stability | Cyclization of acyl hydrazides or other precursors |

| Tetrazole | Can act as a carboxylic acid mimic, metabolically stable | Cycloaddition of nitriles and azides |

| Thioamide | Altered electronic properties and hydrogen bonding | Thionation of the corresponding amide |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule. For 2-(5-Nitrofuran-2-amido)benzoic acid, both ¹H NMR and ¹³C NMR would be employed to map out the carbon and hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton in the molecule. The protons on the benzoic acid ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their positions relative to one another. The protons on the furan (B31954) ring would also resonate in a characteristic region, likely shifted downfield due to the electron-withdrawing effects of the adjacent nitro and amide groups. A broad singlet for the amide (N-H) proton and another for the carboxylic acid (O-H) proton would also be anticipated, with the latter potentially being very broad and far downfield.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid, the carbons of the two aromatic rings, with those bearing the nitro group being significantly deshielded.

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₁₂H₈N₂O₆), the expected exact molecular weight is approximately 276.038 g/mol .

In an MS experiment, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would confirm the compound's identity. Analysis of the fragmentation pattern would likely show cleavage at the amide bond, yielding fragments corresponding to the 5-nitrofuroyl cation and the 2-aminobenzoic acid radical cation, or vice-versa. Further fragmentation of the nitrofuran and benzoic acid rings would provide additional structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected vibrational frequencies would include a very broad peak for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the N-H stretch of the amide group (around 3300 cm⁻¹), and a strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). The amide C=O stretch (Amide I band) would typically appear around 1650-1680 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would also be prominent, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Purity and Compositional Analysis Methodologies

To ensure the purity and confirm the composition of a synthesized sample of this compound, several analytical methods would be employed. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity. By developing a suitable method (selecting an appropriate column, mobile phase, and detector), a chromatogram can be generated where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen. The experimental values would be compared against the theoretical percentages calculated from the molecular formula (C₁₂H₈N₂O₆) to confirm the compound's elemental composition.

Finally, the melting point of the compound would be determined. A sharp and specific melting point range is a good indicator of a pure crystalline solid.

Investigation of Biological Activities and Pharmacological Potential

Antimicrobial Efficacy Studies

No specific studies detailing the antimicrobial efficacy of 2-(5-Nitrofuran-2-amido)benzoic acid were identified. The nitrofuran class of compounds is broadly recognized for its antimicrobial properties, which are generally attributed to the enzymatic reduction of the 5-nitro group within microbial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules. Similarly, various benzoic acid derivatives are known to possess antimicrobial effects. However, without direct experimental evidence, the activity of the specific conjugate, this compound, cannot be confirmed.

Antibacterial Activity Spectrum and Potency against Gram-Positive and Gram-Negative Strains

There is no available data from scientific literature assessing the antibacterial spectrum or potency (e.g., Minimum Inhibitory Concentration values) of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity and Spectrum

Specific studies evaluating the antifungal activity of this compound against any fungal species are absent from the current scientific literature. Although some nitrofuran and benzoic acid derivatives have been investigated for antifungal properties, no such data exists for this particular compound.

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma cruzi)

The scientific literature lacks any investigation into the antiparasitic potential of this compound. While other 5-nitrofuran compounds are known to exhibit activity against protozoan pathogens like Trypanosoma cruzi, the causative agent of Chagas disease, this specific molecule has not been evaluated.

Antimycobacterial Activity

There are no published research findings on the antimycobacterial activity of this compound. Studies have been conducted on other nitro-derivatives of benzoic acid and nitrofuran amides for activity against Mycobacterium tuberculosis, but data for the specified compound is not available.

Anticancer and Apoptotic Induction Research

A review of the literature did not yield any studies focused on the anticancer properties or the ability to induce apoptosis of this compound.

Evaluation of Antitumor Properties in Specific Cancer Cell Lines

No data is available regarding the evaluation of this compound for antitumor properties in any specific cancer cell lines. Consequently, no data tables on its cytotoxic or apoptotic effects can be provided. While structurally related entities like benzodiazepines derived from 2-nitrobenzoic acid and other furan (B31954) carboxamides have been assessed for anticancer potential, this specific compound remains uninvestigated in this context.

Based on a comprehensive search of available research, there is no specific scientific literature detailing the investigation of "this compound" for the biological and pharmacological activities outlined in your request. The search did not yield any studies focused on this particular compound's effects on cancer cell migration and invasion, its mechanisms of apoptosis induction in cancer cells, or its potential anti-inflammatory or anticonvulsant activities.

Therefore, it is not possible to generate the requested article with scientifically accurate and substantiated findings for the specified sections and subsections, as the foundational research on "this compound" in these areas appears to be unavailable in the public domain.

Mechanistic Elucidation of Biological Actions

Redox Biotransformation and Activation Pathways

The biological activity of nitrofuran compounds is intrinsically linked to the bioreduction of their 5-nitro group. This process, known as redox biotransformation or reductive activation, is a critical step for converting the relatively inert parent drug into a cytotoxic agent. This activation is a multi-step enzymatic process where the nitro group (NO₂) is reduced to form highly reactive intermediates, such as the nitroso (NO), hydroxylamino (NHOH), and amino (NH₂) derivatives.

These reactive intermediates, particularly the nitroso and hydroxylamino species, are electrophilic and can induce cellular damage by covalently binding to biological macromolecules, including DNA, RNA, and proteins. The generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, during the redox cycling of the nitro group can also contribute to oxidative stress, further damaging cellular components. The ultimate biological effect of the compound is therefore dependent on its successful metabolic activation within the target cell or organism.

Enzymatic Interactions and Target Modulation

The key enzymes responsible for the activation of nitroaromatic compounds like nitrofurans are NAD(P)H-dependent nitroreductases (NTRs). These enzymes are found in a wide range of organisms, from bacteria and protozoa to mammals, although their specificity and efficiency can vary. NTRs catalyze the reduction of the nitro group using flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors.

There are two main types of nitroreductases:

Type I Nitroreductases: These are oxygen-insensitive enzymes that typically catalyze a two-electron reduction of the nitro group to the hydroxylamino intermediate. This is considered a key activation step leading to cytotoxicity.

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofuran, creating a futile redox cycle that generates superoxide radicals and leads to oxidative stress.

While specific studies on 2-(5-Nitrofuran-2-amido)benzoic acid are not available, its nitrofuran moiety strongly suggests that its biological activity is dependent on activation by these nitroreductase enzyme systems.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a validated target for various antimicrobial and anticancer drugs. orscience.ruwikipedia.org Inhibitors of DHFR typically mimic the structure of its natural substrate, dihydrofolate. nih.gov There is currently no scientific evidence available from the performed searches to suggest that this compound or other nitrofuran derivatives act as inhibitors of dihydrofolate reductase.

Trypanosoma cruzi, the parasite responsible for Chagas disease, possesses a unique enzyme on its surface called trans-sialidase (TcTS). nih.gov This enzyme is critical for the parasite's survival and infectivity, as it transfers sialic acid from host cells to the parasite's surface, helping it to evade the host immune system. nih.gov Consequently, TcTS is a significant target for the development of new anti-Chagasic drugs. nih.gov Although various compounds, including some benzoic acid and lactose (B1674315) derivatives, have been investigated as potential TcTS inhibitors, there is no specific research in the available literature indicating that this compound inhibits this enzyme. nih.govbeilstein-journals.org

Cellular Signaling Pathway Perturbations

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govwikipedia.org The UPR aims to restore ER homeostasis but can trigger apoptosis (programmed cell death) if the stress is prolonged or severe. wikipedia.org One of the key pro-apoptotic factors induced during chronic ER stress is the transcription factor CHOP (C/EBP homologous protein). wikipedia.org While various chemical agents can induce ER stress and activate the UPR/CHOP pathway, no studies were found that specifically link this compound to the perturbation of this cellular signaling pathway.

Data Tables

No specific experimental data for this compound was found in the searched literature for the outlined biological actions. Therefore, no data tables could be generated.

Modulation of Akt and ERK Phosphorylation Pathways

There is currently no available research data detailing the effects of this compound on the Akt and ERK phosphorylation pathways. The Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism, while the ERK pathway is a key mediator of cell growth, differentiation, and stress responses. Investigation into how this particular nitrofuran derivative might influence the phosphorylation status of key proteins within these pathways, such as Akt itself or the extracellular signal-regulated kinases 1 and 2 (ERK1/2), has not been reported. Consequently, no data can be presented on its potential to either activate or inhibit these crucial cellular signaling networks.

Effects on Matrix Metalloproteinase (MMP) Activities

Similarly, the scientific literature lacks information regarding the influence of this compound on the activity of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of extracellular matrix components. Their activity is crucial in physiological processes such as tissue remodeling, as well as in pathological conditions including cancer metastasis and inflammation. There are no published studies that have assessed the inhibitory or modulatory potential of this compound against any specific MMPs. Therefore, data on its enzymatic inhibition, substrate specificity, or any potential impact on MMP-mediated cellular processes is not available.

Structure Activity Relationship Sar Studies of 2 5 Nitrofuran 2 Amido Benzoic Acid Derivatives

Influence of Nitrofuran Ring Substituents on Biological Efficacy

The 5-nitrofuran ring is a well-established pharmacophore responsible for the broad-spectrum antimicrobial effects of this class of compounds. nih.gov Its activity is intrinsically linked to the presence of the nitro group at the C5 position. The widely accepted mechanism of action involves the enzymatic reduction of this nitro group within the target pathogen, leading to the formation of highly reactive, cytotoxic intermediates that can damage cellular macromolecules, including DNA. researchgate.netresearchgate.netnih.gov

Given the critical role of the nitro group, most SAR studies maintain this feature and explore modifications at other positions. While direct SAR data on the furan (B31954) ring of 2-(5-Nitrofuran-2-amido)benzoic acid is limited, studies on analogous 5-nitrofuran-containing drugs provide valuable insights. For instance, late-stage functionalization of related compounds like furazolidone (B1674277) and nitrofurantoin (B1679001) has shown that introducing substituents such as hydroxyl (-OH), methyl (-CH₃), or azido (B1232118) (-N₃) groups on the side chain attached to the furan ring can modulate antibacterial potency. nih.gov However, these modifications often lead to a decrease in activity, underscoring the optimized nature of the unsubstituted 5-nitrofuran-2-yl "warhead" for general antimicrobial action. mdpi.com The primary driver of efficacy remains the redox potential of the nitro group, which is essential for its bioactivation.

Impact of Benzoic Acid Moiety Modifications on Activity

The benzoic acid portion of the molecule offers a versatile scaffold for chemical modification to fine-tune the compound's biological profile. The position, number, and electronic nature of substituents on this aromatic ring can significantly impact activity.

Studies on structurally related N'-((5-nitrofuran-2-yl)methylene)benzohydrazides, which share a similar nitrofuran-linker-aromatic ring structure, have shown that halogen substitutions on the benzohydrazide (B10538) moiety can enhance antimycobacterial activity. researchgate.net This suggests that incorporating electron-withdrawing groups like chlorine or bromine onto the benzoic acid ring of this compound could be a promising strategy for improving potency.

General SAR principles for benzoic acid derivatives often show that the position of substituents is critical. For example, in some classes of antibacterial benzoic acid derivatives, attaching a hydroxyl group at the ortho position can enhance activity, while substitutions at other positions may weaken the effect. nih.gov Similarly, the presence and location of groups like amino (-NH₂) or nitro (-NO₂) can modulate activity by altering electronic properties and providing new points of interaction with biological targets. nih.gov The carboxylic acid group itself is often a key feature, potentially contributing to activity by inducing changes in the internal pH of bacteria or by acting as a key binding point to a target enzyme. mdpi.com

| Modification on Benzoic Acid Moiety | General Effect on Biological Activity | Reference Compounds |

| Halogen Substitution (-F, -Cl, -Br) | Often improves antimycobacterial and urease inhibitory activity. | N'-((5-nitrofuran-2-yl)methylene) substituted hydrazides, 3-thiazolyl coumarins |

| Hydroxyl Substitution (-OH) | Effect is position-dependent; ortho-hydroxyl can increase antibacterial and trypanocidal activity. | Hydroxybenzoic acids, para-aminobenzoic acid derivatives |

| Methyl/Alkoxy Substitution (-CH₃, -OCH₃) | Can increase or decrease activity depending on position and target. | 3-thiazolyl coumarins |

| Amino/Nitro Substitution (-NH₂, -NO₂) | Can modulate activity through electronic effects and H-bonding potential. | para-aminobenzoic acid derivatives |

| Carboxylic Acid Esterification/Amidation | Can increase activity by enhancing hydrophobicity. | para-aminobenzoic acid derivatives |

Role of Amide Linkage and Linker Length in Pharmacological Profile

SAR studies on analogous anthranilic acid derivatives have demonstrated that modifying this linker has significant consequences for biological activity. mdpi.com Key findings from these related series include:

Bioisosteric Replacement : Replacing the amide bond with a sulfonamide (-SO₂NH-) can be well-tolerated and may retain or even improve potency. In contrast, replacement with a thioamide (-CSNH-) can also be tolerated, but introducing a reverse amide (-NHCO-) or a 1,2,4-oxadiazole (B8745197) ring is often less favorable. mdpi.com

N-Alkylation : Methylation of the amide nitrogen (-CONH- to -CON(CH₃)-) typically leads to a significant decrease in potency, suggesting that the amide N-H proton is critical for activity, likely by participating in a key hydrogen bond with the biological target. mdpi.com

In the broader class of nitro-drugs like Nitazoxanide, the amide group plays a vital electronic role. The deprotonated amide anion is considered the biologically active species, with its negative charge delocalized through resonance, which is essential for its mechanism of action. nih.gov While the specific mechanism of this compound may differ, the electronic properties of the amide linker are undoubtedly important. There is a lack of specific research on varying the linker length (e.g., by introducing methylene (B1212753) spacers) for this particular class of compounds.

Identification of Key Pharmacophores for Desired Activities

A pharmacophore model outlines the essential three-dimensional arrangement of structural features necessary for a molecule to exert a specific biological effect. For this compound derivatives, the key pharmacophoric features can be deduced from extensive SAR and QSAR studies on the nitrofuran class. doaj.orgaimspress.com

The essential components of the pharmacophore are:

The 5-Nitrofuran Group : This is the primary pharmacophore, acting as a bio-reductive "warhead." The nitro group is an essential electron-withdrawing feature that undergoes enzymatic reduction to generate the active cytotoxic species. doaj.org

Aromatic Ring System : The benzoic acid moiety serves as a scaffold that can be modified to modulate physicochemical properties like solubility and lipophilicity, and to establish additional binding interactions (e.g., van der Waals, pi-pi stacking) with the target.

Hydrogen Bond Acceptors/Donors : The amide linkage provides a critical hydrogen bond donor (N-H) and acceptor (C=O). The carboxylic acid group on the benzoic acid ring and the oxygen atoms in the furan ring and nitro group also serve as potent hydrogen bond acceptors. frontiersin.org

Planar Linker : The amide group acts as a relatively rigid and planar linker, which helps to define the spatial orientation of the nitrofuran and benzoic acid rings relative to each other.

Docking studies on related nitrofuran derivatives suggest that these features work in concert to position the molecule within the active site of target enzymes, such as dihydropteroate (B1496061) synthase (DHPS) or nitroreductases, allowing for both effective binding and subsequent bioactivation. doaj.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. Several QSAR studies on diverse series of nitrofuran derivatives have identified key molecular descriptors that govern their efficacy, particularly against bacterial and mycobacterial pathogens. researchgate.netdoaj.orgnih.gov

These models are typically developed using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis. aimspress.comresearchgate.net The descriptors found to be most influential fall into several categories:

| Descriptor Class | Examples | Influence on Activity |

| Constitutional | Number of double bonds, Number of sulfur atoms | A lower number of double bonds and sulfur atoms is generally favorable for antitubercular activity. doaj.orgaimspress.com |

| Electronic | Hammett substituent constant (σ), Cyclic voltametric reduction potential (E) | These descriptors are critical, as lower reduction potential (easier reduction) of the nitro group generally correlates with higher activity. nih.govacs.org |

| Topological | Kier-Hall electrotopological states (Ss), Distance between atoms T(O...S) | The presence of certain atoms and the distance between them (e.g., a minimal gap between sulfur and oxygen) can positively influence activity. doaj.orgaimspress.com |

| Functional | Number of fragments (thiazole, morpholine, etc.) | The presence of certain heterocyclic fragments can be detrimental to activity. aimspress.com |

| 2D Autocorrelation | GATS4p | Positively correlated with antitubercular activity. aimspress.com |

A consistent finding across multiple QSAR studies is the paramount importance of electronic descriptors related to the reduction of the nitro group. nih.govacs.org Interestingly, hydrophobic factors were found to have no significant contribution in some models, suggesting that the ability of the molecule to be enzymatically reduced is more critical than its ability to passively cross lipid membranes for this class of compounds. nih.gov These QSAR models have successfully explained 72% to 76% of the variance in activity for large sets of nitrofuran derivatives, providing a robust tool for predicting the potency of novel analogs. doaj.orgaimspress.comresearchgate.net

Computational and Theoretical Investigations of 2 5 Nitrofuran 2 Amido Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy.

For 2-(5-Nitrofuran-2-amido)benzoic acid, DFT calculations would be applied to:

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. This involves calculating bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculate key electronic descriptors such as dipole moment, polarizability, and molecular electrostatic potential (MEP). An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule.

Vibrational Analysis: Predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Table 1: Potential DFT-Calculated Parameters for this compound This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Potential Finding |

|---|---|---|

| Total Energy | The total electronic energy of the optimized structure. | A negative value indicating the stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | Would indicate the overall polarity and influence intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Would identify regions prone to electrophilic or nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable.

Analysis of the FMOs for this compound would reveal its tendency to donate or accept electrons and predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: FMO Parameters and Their Significance for Reactivity This table outlines the key parameters derived from FMO theory. Specific calculated values for this compound are not available in the reviewed literature.

| Parameter | Formula | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | N/A | Represents the electron-donating ability. A higher value indicates a better electron donor. |

| LUMO Energy (ELUMO) | N/A | Represents the electron-accepting ability. A lower value indicates a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Docking simulations for this compound would involve placing the molecule into the active site of a specific target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket.

A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the target. The results would predict how strongly this compound might bind to a biological target and identify its most stable binding pose.

Beyond predicting binding affinity, molecular docking provides a detailed profile of the intermolecular interactions that stabilize the ligand-receptor complex. For this compound, this analysis would identify:

Hydrogen Bonds: Key interactions with specific amino acid residues (e.g., with backbone amides or side chains of serine, threonine, or aspartic acid).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic pockets of the protein.

Electrostatic Interactions: Attractive or repulsive forces between charged groups on the ligand and the protein.

Van der Waals Forces: General non-specific attractive forces.

This interaction profile is essential for understanding the structural basis of the compound's potential biological activity.

Table 3: Illustrative Molecular Docking Output This table shows a typical format for presenting molecular docking results. The target protein and specific values are hypothetical, as published docking studies for this compound against a specific target were not identified.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Example: Protein Kinase | Data not available | Data not available | Data not available |

| Example: DNA Gyrase | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor system over time. MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing insights into the flexibility and stability of the complex.

If applicable, an MD simulation of the this compound-protein complex (derived from docking) would be performed. The analysis of the simulation trajectory would assess:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD value suggests the complex remains intact and the ligand does not dissociate from the binding site.

Conformational Changes: How the ligand and protein adapt to each other's presence.

Binding Free Energy: More accurate calculations of binding energy (e.g., using MM-PBSA or MM-GBSA methods) can be performed on the MD trajectory to refine the docking predictions.

These simulations would offer a more realistic view of the molecular interactions and the stability of the binding, confirming whether the pose predicted by docking is maintained in a dynamic, solvated environment.

Future Research Directions and Applications in Medicinal Chemistry

Exploration of Novel Derivatization Strategies

The structural framework of 2-(5-Nitrofuran-2-amido)benzoic acid offers multiple sites for chemical modification, providing a rich platform for the synthesis of new analogues with potentially improved pharmacological profiles. Future derivatization strategies could focus on several key areas:

Modification of the Benzoic Acid Moiety: The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or hydrazides. This could influence the compound's solubility, membrane permeability, and interactions with biological targets. For instance, esterification could lead to prodrugs that enhance oral bioavailability, while the introduction of different amide substituents could explore new binding interactions.

Substitution on the Phenyl Ring: The aromatic ring of the benzoic acid portion is amenable to substitution reactions. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced target affinity and selectivity.

A systematic exploration of these derivatization pathways, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the identification of new compounds with superior potency, reduced toxicity, and improved pharmacokinetic properties.

Integration with Advanced Drug Delivery Systems

To overcome potential limitations such as poor solubility, instability, or off-target effects, the integration of this compound with advanced drug delivery systems presents a promising research direction. The goal is to enhance the therapeutic index of the compound by ensuring it reaches its intended site of action at an effective concentration while minimizing systemic exposure.

Potential drug delivery strategies include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility and stability. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery, for example, to tumor tissues or infected cells.

Prodrug Approaches: As mentioned earlier, converting the carboxylic acid group into an ester or another labile functional group can create a prodrug that is inactive until it is metabolized to the active parent compound at the target site. This can improve oral absorption and reduce premature degradation.

Conjugation to Polymers: Covalently attaching this compound to biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), can increase its plasma half-life and reduce immunogenicity.

These approaches could significantly enhance the clinical translatability of this and related nitrofuran compounds.

Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a strategy to combat complex diseases like cancer and infectious diseases. The structure of this compound could be leveraged to design multi-target agents.

Future research in this area could involve:

Hybrid Molecule Design: Synthesizing hybrid molecules that combine the this compound scaffold with another pharmacophore known to act on a different but complementary target. For example, in the context of cancer, it could be combined with a histone deacetylase (HDAC) inhibitor or a kinase inhibitor.

Fragment-Based Drug Discovery: Using the nitrofuran or the aminobenzoic acid part of the molecule as a starting point in a fragment-based screening campaign to identify new binding partners and design dual-action inhibitors.

These multi-targeting strategies could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

Development of Resistance Reversal Strategies

A major challenge with antimicrobial and anticancer agents is the development of resistance. For nitrofuran-based compounds, resistance can emerge through various mechanisms, including decreased drug activation by bacterial nitroreductases.

Future research should focus on strategies to overcome or reverse resistance, such as:

Combination Therapy: Investigating the synergistic effects of this compound with other therapeutic agents. For instance, combining it with an inhibitor of a bacterial efflux pump could restore its activity against resistant strains.

Development of Resistance-Modifying Agents: Designing and synthesizing compounds that specifically target the molecular mechanisms of resistance. This could involve inhibitors of enzymes that inactivate the drug or compounds that restore the activity of bacterial nitroreductases.

A deeper understanding of the potential resistance mechanisms to this compound will be crucial for the development of effective resistance reversal strategies.

Translational Research Prospects and Preclinical Evaluation Strategies

For any promising new compound, a robust preclinical evaluation is essential to justify its progression into clinical trials. For this compound and its derivatives, a comprehensive preclinical package would need to be assembled.

Key aspects of these preclinical studies would include:

In Vitro and In Vivo Efficacy Models: Establishing relevant cell-based assays and animal models of disease to demonstrate the compound's therapeutic efficacy. This would involve determining its potency (e.g., IC50 or MIC values) and its effect on disease progression in a living organism.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. PK/PD modeling would be used to establish a relationship between the drug concentration in the body and its therapeutic effect, which is critical for dose selection.

Toxicology and Safety Pharmacology: Conducting thorough safety studies to identify any potential toxicities. This would include acute and chronic toxicity studies in relevant animal species, as well as safety pharmacology studies to assess effects on major organ systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Nitrofuran-2-amido)benzoic acid, and how can purity be ensured?

- Methodology : Utilize condensation reactions between 5-nitrofuran-2-carboxylic acid derivatives and 2-aminobenzoic acid under reflux conditions. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and LC-MS for molecular ion validation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Identify π→π* transitions in the nitrofuran (λmax ~350 nm) and benzoic acid (λmax ~250 nm) moieties.

- NMR : Assign peaks using ¹H (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm).

- LC-MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for quantification and to detect [M+H]+ ions (theoretical m/z: calculated from molecular formula). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moments, and electrostatic potential maps. Validate against experimental UV-Vis data to assess charge-transfer behavior. Note that inclusion of exact exchange terms improves accuracy for nitro group interactions .

Advanced Research Questions

Q. How can researchers resolve crystallographic data inconsistencies in this compound due to nitro group disorder?

- Methodology : Use single-crystal X-ray diffraction with the SHELX suite for structure refinement. Apply restraints to nitro group geometries and perform occupancy refinement for disordered atoms. Validate thermal displacement parameters (ADPs) and hydrogen bonding networks (e.g., O–H···O interactions between benzoic acid and nitrofuran groups) .

Q. What metabolic pathways are hypothesized for this compound, and how can its metabolites be identified?

- Methodology : Conduct in vitro assays using liver microsomes (e.g., human CYP450 isoforms) and monitor nitro-reduction (via NADPH-dependent enzymes) or hydrolysis of the amide bond. Use LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. Compare retention times and fragmentation patterns to synthetic standards (e.g., 5-nitrofuran derivatives) .

Q. How can contradictions in reported antioxidant activity data be addressed methodologically?

- Methodology : Standardize assays (e.g., DPPH, ABTS) under controlled pH and temperature. Quantify radical scavenging efficiency using IC50 values and compare to reference antioxidants (e.g., ascorbic acid). Apply multivariate statistical analysis (e.g., PCA) to correlate electronic properties (HOMO energies from DFT) with activity trends .

Q. What role does the electron localization function (ELF) play in understanding the reactivity of the nitrofuran moiety?

- Methodology : Perform ELF analysis via DFT to map electron-rich regions (e.g., nitro group lone pairs) and predict electrophilic/nucleophilic attack sites. Compare ELF profiles with experimental reactivity in nucleophilic substitution or redox reactions. This aids in rationalizing regioselectivity in derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.